SKF 106760

GPIIb/IIIa Receptor Binding Affinity Fibrinogen Receptor Antagonist

SKF 106760 is a conformationally constrained cyclic disulfide GPIIb/IIIa antagonist (Ki 477 pM) with >1000× affinity improvement over linear RGD peptides and complete 3h plasma stability. Select for ex vivo platelet aggregation requiring long incubations, severe arterial stenosis models, and SAR programs needing high-affinity cyclic RGD scaffolds. Strict GPIIb/IIIa selectivity avoids vWF receptor confounding.

Molecular Formula C23H39N9O8S2
Molecular Weight 633.7 g/mol
CAS No. 126053-71-2
Cat. No. B1681685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 106760
CAS126053-71-2
SynonymsAc-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2
SK and F 106760
SK and F-106760
SKF 106760
Molecular FormulaC23H39N9O8S2
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C
InChIInChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1
InChIKeyMWLMZCNGBAIZSG-AYMQEEERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF 106760 (CAS: 126053-71-2) – A Potent Cyclic RGD Peptide GPIIb/IIIa Antagonist for Antiplatelet and Antithrombotic Research


SKF 106760, also known as SK&F 106760 or F-106760, is a conformationally constrained cyclic disulfide peptide that functions as a potent competitive antagonist of the platelet fibrinogen receptor (glycoprotein IIb/IIIa, GPIIb/IIIa) [1]. As a small-molecule mimetic of the Arg-Gly-Asp (RGD) recognition sequence, it blocks fibrinogen binding and subsequent platelet cross-linking, making it a critical tool compound for investigating platelet aggregation mechanisms and thrombotic disease models [2]. Developed by SmithKline Beecham, this compound represents a foundational entry in the class of fibrinogen receptor antagonists and serves as a benchmark for structure-activity relationship (SAR) studies aimed at improving potency, plasma stability, and oral bioavailability of antiplatelet agents [3].

Why SKF 106760 Cannot Be Substituted with Simple RGD Peptides or Other GPIIb/IIIa Antagonists in Critical Platelet Research


Despite sharing a common molecular target (GPIIb/IIIa) with other RGD-based peptides and small-molecule antagonists, SKF 106760 exhibits a unique and quantifiable pharmacological profile that precludes simple substitution. Linear RGD tetrapeptides, such as Ac-RGDS-NH2, suffer from extremely low receptor affinity (Ki in the micromolar range) and rapid degradation in plasma, rendering them ineffective in sustained assays [1]. Furthermore, the cyclic disulfide constraint in SKF 106760 confers both a >1000-fold improvement in binding affinity and remarkable stability, while maintaining strict selectivity for the GPIIb/IIIa complex over the von Willebrand factor receptor (GPIb/IX) [2]. This combination of high-affinity, long-lasting, and target-specific inhibition is not a class-wide property; substituting SKF 106760 with a linear peptide or a non-selective GPIIb/IIIa antagonist would introduce significant variability in potency, duration of action, and off-target effects, thereby compromising experimental reproducibility and data interpretation in both in vitro and in vivo thrombosis models [3].

SKF 106760 Quantitative Differentiation Evidence: Affinity, Stability, Selectivity, and In Vivo Efficacy Against Key Comparators


Superior GPIIb/IIIa Receptor Binding Affinity (Ki) Compared to Linear RGD Tetrapeptide Ac-RGDS-NH2

SKF 106760 demonstrates a >1000-fold improvement in binding affinity (Ki) for purified human GPIIb/IIIa compared to the parent linear tetrapeptide Ac-RGDS-NH2. In a direct comparative study using a biotinylated fibrinogen competition assay, SKF 106760 inhibited binding with a Ki of 477 ± 57 pM, whereas Ac-RGDS-NH2 exhibited a Ki of 530 ± 73 nM [1]. This represents a 1111-fold increase in affinity. A separate study measuring affinity to purified, reconstituted human platelet GPIIb/IIIa reported a Ki of 58 ± 20 nM for SKF 106760, compared to 2.9 ± 1.9 μM for Ac-RGDS-NH2, confirming a two-order-of-magnitude improvement [2].

GPIIb/IIIa Receptor Binding Affinity Fibrinogen Receptor Antagonist

Enhanced Functional Potency in Inhibiting ADP-Induced Platelet Aggregation in Human PRP

SKF 106760 exhibits significantly greater functional potency in inhibiting platelet aggregation in human platelet-rich plasma (PRP) compared to the linear peptide Ac-RGDS-NH2. In a direct head-to-head assay, SKF 106760 inhibited ADP-induced aggregation with an IC50 of 230 ± 60 nM, whereas Ac-RGDS-NH2 required a concentration of 91 ± 1 μM to achieve the same effect [1]. This represents an approximate 400-fold increase in potency.

Platelet Aggregation ADP Human PRP Antiplatelet Activity

Complete Plasma Stability Over 3 Hours vs. Rapid Degradation of Linear RGD Peptide

SKF 106760 is completely stable in platelet-rich plasma (PRP) for at least 3 hours, retaining 100% of its antiaggregatory activity. In stark contrast, the linear tetrapeptide Ac-RGDS-NH2 loses all activity under identical conditions (0% activity after 3 hours) [1][2]. This difference is attributed to the conformational constraint imposed by the cyclic disulfide bond in SKF 106760, which protects it from plasma proteases.

Plasma Stability Peptide Degradation In Vitro Durability

Selective GPIIb/IIIa Antagonism with No Activity at the von Willebrand Factor Receptor (GPIb/IX)

SKF 106760 exhibits high target selectivity, showing no detectable antagonism of the von Willebrand Factor (vWF) receptor (GPIb/IX). In a functional assay, SKF 106760 at concentrations up to 100 μM failed to inhibit ristocetin-induced platelet agglutination, a process mediated exclusively by GPIb/IX [1]. In contrast, it potently inhibits ADP-induced aggregation (GPIIb/IIIa-mediated) with an IC50 of 230 ± 60 nM, demonstrating >400-fold selectivity.

Receptor Selectivity GPIb/IX von Willebrand Factor Off-Target Effects

Superior In Vivo Antithrombotic Efficacy and Prevention of Aspirin-Resistant Thrombosis in a Canine Carotid Artery Model

In a high-grade stenosis canine model of carotid artery thrombosis, intravenous administration of SKF 106760 (1 mg/kg) completely prevented occlusive thrombus formation in all treated animals, with no reocclusion during a 1-hour post-treatment observation period. In contrast, aspirin (5 mg/kg i.v.) failed to prevent thrombosis in 6 of 9 dogs, and both spontaneous and evoked aspirin-resistant thrombi were abolished by subsequent SKF 106760 treatment [1].

In Vivo Thrombosis Carotid Artery Aspirin Resistance Antithrombotic

Validated Application Scenarios for SKF 106760 in Platelet Biology and Thrombosis Research


Ex Vivo Platelet Aggregation Studies Requiring Sustained GPIIb/IIIa Blockade

SKF 106760 is the preferred tool compound for ex vivo platelet aggregation assays where long incubation periods (>30 minutes) are necessary. Its complete plasma stability over 3 hours ensures that the observed inhibition is due to sustained receptor antagonism rather than compound degradation [1]. This is particularly critical when using platelet-rich plasma from large animal models (e.g., canine) or when performing time-course experiments to assess the reversibility of inhibition. Substituting with a linear RGD peptide would result in a complete loss of activity before the assay is complete, yielding misleading data on the duration of antiplatelet effect.

In Vivo Models of High-Shear Arterial Thrombosis and Aspirin-Resistant Conditions

In preclinical models of severe arterial stenosis (e.g., carotid or coronary artery), SKF 106760 has demonstrated unequivocal superiority over aspirin in preventing occlusive thrombus formation [2]. Researchers investigating thrombotic mechanisms under high-shear conditions, or those studying the phenomenon of aspirin resistance, should utilize SKF 106760 to achieve robust and reproducible thrombus prevention. Its ability to abolish both spontaneous and evoked aspirin-resistant thrombi makes it an essential positive control and a benchmark for evaluating novel antithrombotic agents in these challenging experimental settings [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation Fibrinogen Receptor Antagonists

As a well-characterized, high-affinity cyclic RGD mimetic, SKF 106760 serves as a critical benchmark scaffold in SAR programs aimed at improving the oral bioavailability and pharmacokinetic profile of GPIIb/IIIa antagonists [3]. The cyclic disulfide constraint of SKF 106760 provides a conformationally defined starting point for medicinal chemistry efforts, and its quantitative affinity (Ki = 477 pM) and functional potency (IC50 = 230 nM) data serve as key reference points for evaluating the activity of novel analogs [4]. Substitution with a linear or less potent analog would undermine the comparative validity of SAR conclusions.

Investigating the Role of GPIIb/IIIa in Platelet-Leukocyte Interactions and Beyond Hemostasis

Given its high selectivity for GPIIb/IIIa over the vWF receptor GPIb/IX [4], SKF 106760 is an ideal tool for dissecting the specific contribution of fibrinogen-mediated platelet aggregation in more complex biological processes, such as platelet-leukocyte aggregate formation, inflammation, and tumor cell-induced platelet aggregation. The clean selectivity profile minimizes confounding effects on vWF-dependent adhesion, allowing for precise attribution of observed phenotypes to GPIIb/IIIa antagonism. This is particularly valuable in flow cytometry and microfluidic assays where multiple adhesion pathways may be active.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF 106760

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.